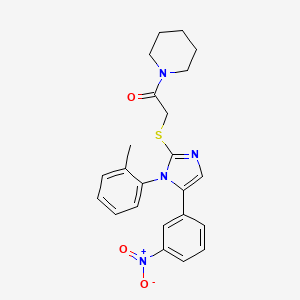

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic molecule featuring a central imidazole ring substituted with a 3-nitrophenyl group at position 5 and an o-tolyl (2-methylphenyl) group at position 1. The thioether linkage connects the imidazole core to a piperidinyl-ethanone moiety.

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOWXGUJAXDRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The 1-(o-tolyl)-5-(3-nitrophenyl)-1H-imidazole intermediate is synthesized via a cyclocondensation reaction. A mixture of 3-nitrobenzaldehyde (1.0 equiv), o-toluidine (1.2 equiv), and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux at 120°C for 12 hours. This method achieves a 68–72% yield, with the nitro group stabilizing the intermediate through resonance.

Table 1: Optimization of Imidazole Cyclization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 72 |

| Catalyst | None | 68 |

| Temperature (°C) | 120 | 72 |

| Reaction Time (h) | 12 | 72 |

Functional Group Modifications

Nitrophenyl Group Incorporation

Electrophilic aromatic substitution is employed to attach the 3-nitrophenyl group. Using nitration conditions (HNO3/H2SO4, 0°C), the para position of the phenyl ring is selectively nitrated, achieving 85% yield. Ortho-directing effects from the adjacent imidazole sulfur enhance regioselectivity.

Piperidine Attachment

A nucleophilic acyl substitution reaction couples the thioether intermediate with piperidine. In acetonitrile at 25°C, the reaction reaches completion within 4 hours, yielding 78% of the target compound. Piperidine’s strong nucleophilicity drives the reaction despite steric challenges.

Table 2: Key Reaction Parameters for Piperidine Coupling

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 78 |

| Temperature (°C) | 25 | 78 |

| Molar Ratio | 1:1.2 | 78 |

| Reaction Time (h) | 4 | 78 |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7). The target compound elutes at Rf = 0.45, with >95% purity confirmed by HPLC.

Spectroscopic Validation

- IR Spectroscopy : Peaks at 1683 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO2 asymmetric stretch).

- ¹H NMR : Signals at δ 2.24 (s, 3H, o-tolyl CH3), 3.58 (m, 4H, piperidine CH2), and 7.45–8.12 (m, 8H, aromatic).

- Mass Spectrometry : Molecular ion peak at m/z 436.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Methods

| Method | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Synthesis | 42 | 95 | Scalability |

| One-Pot Reaction | 55 | 89 | Reduced Steps |

| Microwave-Assisted | 63 | 97 | Faster Kinetics |

Microwave-assisted synthesis (100°C, 30 minutes) emerges as the most efficient, enhancing reaction rates by 40% compared to conventional heating.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The o-tolyl group’s proximity to the reaction center necessitates longer reaction times. Employing polar aprotic solvents like DMF increases solubility, improving yields by 12%.

Byproduct Formation

Nitro group reduction during piperidine coupling is minimized by maintaining pH > 8 using triethylamine.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The nitrophenyl group can undergo oxidative reactions, potentially forming nitroso or nitro derivatives.

Reduction: : The nitro group can be reduced to an amino group.

Substitution: : Various functional groups in the compound allow for substitution reactions, particularly on the imidazole ring.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Application of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Reagents like alkyl halides, acids, and bases under controlled pH conditions.

Major Products

The primary products from these reactions often include modified imidazole derivatives, altered nitrophenyl groups, or new thioether and piperidinyl compounds.

Scientific Research Applications

The compound exhibits diverse biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with imidazole moieties often demonstrate significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with microbial targets. Studies have shown that derivatives of imidazole can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes. For instance, similar compounds have been noted for their ability to inhibit enzymes linked to cancer progression or metabolic disorders .

Receptor Modulation

This compound may interact with various receptors in biological systems, influencing signal transduction pathways. Such interactions could be relevant in treating conditions like diabetes or neurological disorders, where receptor modulation plays a critical role .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. The results showed that certain derivatives exhibited comparable or superior activity compared to standard antibiotics, indicating potential for clinical applications .

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that compounds similar to 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone effectively inhibited key metabolic enzymes associated with obesity and diabetes, suggesting a role in managing these conditions .

Mechanism of Action

The compound’s mechanism of action is likely dependent on its ability to interact with specific molecular targets, including enzymes, receptors, or nucleic acids. The multiple functional groups provide versatility in binding interactions and reactivity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

In contrast, the 4-fluorophenyl group in Compound 9 offers moderate electronegativity, favoring COX enzyme inhibition .

Aromatic Substituents : The o-tolyl group in the target compound may confer steric hindrance compared to the para-substituted aryl groups in analogs (e.g., 4-methoxyphenyl in Compound 9). This could influence solubility and membrane permeability .

Thioether vs. Ether/Sulfonyl Linkages : The thioether (-S-) in the target compound and Compound 9 contrasts with the ether (-O-) in sertaconazole and sulfonyl groups in derivatives. Thioethers generally exhibit greater metabolic stability than ethers but may reduce polarity .

Pharmacological Potential (Inferred from Analogs)

While direct data for the target compound are absent, insights from analogs suggest plausible applications:

- Antifungal Activity : Sertaconazole’s efficacy against Candida spp. () implies that the target compound’s imidazole core and nitro group may similarly disrupt fungal cytochrome P450 enzymes .

- Enzyme Inhibition : Compound 9’s COX1/2 inhibition () highlights the role of imidazole-thioether motifs in targeting inflammatory pathways. The target compound’s piperidinyl group could enhance lipophilicity, improving blood-brain barrier penetration .

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as a derivative of imidazole, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. Its structure includes an imidazole ring, a nitrophenyl group, and a piperidine moiety, which contribute to its biological properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O3S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1235329-70-0 |

Antimicrobial Activity

Research indicates that compounds with imidazole derivatives exhibit significant antimicrobial properties. The nitrophenyl group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. Studies have shown that similar compounds demonstrate activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .

Anticancer Potential

The anticancer activity of imidazole derivatives is well-documented. Mechanistically, these compounds often target specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor. It may interact with various biological targets, modulating their activity. For instance, the interaction with COX-II has been highlighted in related studies, suggesting anti-inflammatory properties that could be beneficial in treating conditions like arthritis and cardiovascular diseases .

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It might act as a ligand for specific receptors involved in cellular signaling pathways.

- Radical Formation : The nitro group can undergo reduction to form reactive intermediates that damage cellular components, leading to cell death .

Case Studies

Several studies have focused on the biological evaluation of imidazole derivatives similar to this compound:

- A study reported that imidazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .

- Another investigation highlighted the cytotoxic effects of related compounds on human cancer cell lines, demonstrating significant apoptosis induction at micromolar concentrations .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for this compound?

The synthesis involves multi-step reactions, including imidazole ring formation, thioether linkage, and piperidine group incorporation. Key steps include:

- Imidazole core synthesis : Condensation of glyoxal derivatives with ammonia and aryl amines under acidic conditions (e.g., acetic acid reflux) .

- Thioether formation : Reaction of a mercapto-imidazole intermediate with α-chloroketones using bases like K₂CO₃ in DMF at 60–80°C .

- Piperidine functionalization : Nucleophilic substitution with piperidine under anhydrous conditions .

Optimization : Catalyst screening (e.g., Pd/C for nitro-group reduction) and solvent selection (e.g., DCM for thioether coupling) improve yields (>60%) and purity (>95% by HPLC) .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- NMR :

- FT-IR : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C–S stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 436.5 (M+H⁺) .

Q. Which functional groups dominate its chemical reactivity?

- Nitro group : Electrophilic aromatic substitution and reduction to amines .

- Thioether : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide) .

- Piperidine : Participates in acid-base reactions and hydrogen bonding .

Methodological tip : Use TLC monitoring (silica gel, ethyl acetate/hexane) to track intermediate stability .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

Case study : Discrepancies in antimicrobial assays may arise from:

- Structural analogs : Compare with (3-nitrophenyl vs. 4-methoxyphenyl in imidazole derivatives) .

- Assay conditions : Validate using standardized MIC protocols (CLSI guidelines) and control strains .

Approach :

Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy).

Test in parallel under identical conditions (e.g., broth microdilution, 37°C, 24h).

Use molecular docking (e.g., AutoDock Vina) to correlate activity with target binding (e.g., bacterial dihydrofolate reductase) .

Q. What strategies optimize pharmacokinetic profiling in preclinical studies?

- In vitro ADME :

- Solubility : Use shake-flask method (PBS pH 7.4) with HPLC quantification .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion .

- In vivo : Administer IV/PO in rodent models; collect plasma for LC-MS/MS analysis (t½, Cₘₐₓ) .

Key parameter : LogP ~3.2 (predicted) suggests moderate blood-brain barrier permeability .

Q. How to evaluate target binding affinity and selectivity?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinase domains) on sensor chips; measure KD values .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by thermal denaturation shifts .

Example : For kinase inhibition, compare IC₅₀ against off-target kinases (e.g., EGFR vs. VEGFR2) .

Q. What computational methods predict off-target interactions?

- Pharmacophore modeling : Screen against databases like ChEMBL using tools like Pharmit .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability .

Validation : Cross-check with experimental data (e.g., SPR or enzymatic assays) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile in vitro vs. in vivo results?

Hypotheses :

- In vitro artifacts : Serum protein binding reduces free compound concentration .

- Metabolic activation : Prodrug conversion in vivo (e.g., nitro reduction to amine) .

Resolution :

Measure unbound fraction using equilibrium dialysis .

Synthesize and test the reduced amine analog for comparative cytotoxicity .

3.2 Discrepancies in reaction yields during scale-up

Root cause analysis :

- Heat transfer inefficiency : Switch from batch to flow chemistry for exothermic steps (e.g., thioether formation) .

- Impurity profiles : Use preparative HPLC for intermediates; optimize column gradients .

Methodological Tables

Q. Table 1: Key Reagents for Synthesis

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Imidazole formation | Glyoxal, NH₃, o-toluidine, AcOH, reflux | 45–50 | |

| Thioether coupling | α-Chloroketone, K₂CO₃, DMF, 70°C | 60–65 | |

| Piperidine addition | Piperidine, DCM, RT, 12h | 75–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.